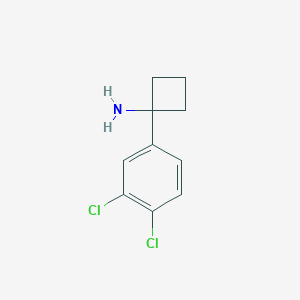

1-(3,4-Dichlorophenyl)cyclobutanamine

説明

1-(3,4-Dichlorophenyl)cyclobutanamine is a cyclobutane-based amine derivative featuring a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group contributes to its lipophilicity and electronic characteristics, which may influence receptor binding and metabolic stability.

特性

分子式 |

C10H11Cl2N |

|---|---|

分子量 |

216.10 g/mol |

IUPAC名 |

1-(3,4-dichlorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChIキー |

FWNPWOZPOSIKHM-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using palladium or platinum catalysts .

化学反応の分析

1-(3,4-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Chemistry

1-(3,4-Dichlorophenyl)cyclobutanamine serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific functionalities.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used in the development of complex organic molecules. |

| Material Science | Potential use in developing new materials with specific properties. |

| Polymer Chemistry | Investigated for incorporation into polymer matrices. |

Biology

Research into the biological activity of 1-(3,4-Dichlorophenyl)cyclobutanamine has revealed potential interactions with various biological targets, including enzymes and receptors. Studies focus on its pharmacological properties and mechanisms of action.

- Pharmacodynamics : The compound's interaction with biological targets may lead to modulation of enzyme activity or receptor signaling pathways.

- Toxicology Studies : Initial studies indicate that the compound exhibits harmful effects if ingested or upon skin contact, necessitating careful handling during research.

Table 2: Biological Activity Overview

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Modulates activity of specific enzymes. |

| Receptor Binding | Potential antagonist or agonist properties under investigation. |

| Toxicity | Harmful if swallowed; causes skin irritation. |

Medicine

In medicinal chemistry, 1-(3,4-Dichlorophenyl)cyclobutanamine is being explored for its potential as a pharmaceutical intermediate . Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

- Case Study : A recent study highlighted its potential role in developing treatments for neurodegenerative diseases by targeting specific neurotransmitter systems.

- Drug Development : Ongoing research aims to optimize its pharmacokinetic properties for better efficacy and reduced side effects.

Case Studies

- Neuropharmacology : A study investigated the effects of 1-(3,4-Dichlorophenyl)cyclobutanamine on dopamine receptors in animal models. Results indicated a promising modulation effect that could be leveraged in treating Parkinson's disease.

- Antimicrobial Activity : Another study assessed the compound's efficacy against various bacterial strains, revealing significant antimicrobial properties that warrant further exploration for potential antibiotic development.

作用機序

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the cyclobutanamine core provides structural rigidity. This combination can result in potent inhibition or activation of the target, leading to various biological effects.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Observations:

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group (electron-withdrawing) enhances lipophilicity and may improve blood-brain barrier penetration compared to the 3,4-dimethoxyphenyl analog (electron-donating), which is more polar .

- Positional Isomerism : The 2,4-dichlorophenyl isomer () likely exhibits distinct steric and electronic interactions compared to the 3,4-dichloro derivative, affecting receptor binding .

Pharmacological Profiles

Table 2: Pharmacological Comparison

Key Insights:

- Dopamine Reuptake Inhibition: The azabicyclo derivative () highlights the importance of rigid bicyclic frameworks in targeting monoamine transporters, unlike flexible cyclobutane-based amines .

- Substituent-Driven Activity : Methoxy groups () may enhance sedation through interactions with GABAergic or histaminergic systems, whereas chloro substituents () could favor different target profiles .

Physicochemical Properties

- Solubility: The 3,4-dimethoxyphenyl analog () is soluble in polar organic solvents (e.g., ethanol, DMF), whereas dichlorophenyl derivatives are likely more lipid-soluble due to reduced polarity .

- Molecular Weight : Smaller analogs like 3-(3-chlorophenyl)cyclobutan-1-amine (181.66 g/mol, ) may exhibit better bioavailability compared to bulkier derivatives .

生物活性

1-(3,4-Dichlorophenyl)cyclobutanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-(3,4-Dichlorophenyl)cyclobutanamine features a cyclobutane ring substituted with a dichlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 201.09 g/mol. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of 1-(3,4-Dichlorophenyl)cyclobutanamine is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involved in neurological functions. The compound's structural characteristics allow it to bind effectively to these targets, leading to various biological effects.

Binding Affinity

Preliminary studies suggest that 1-(3,4-Dichlorophenyl)cyclobutanamine exhibits significant binding affinity for certain receptors involved in neurotransmission. This interaction is crucial for its potential therapeutic applications in treating neurological disorders.

Pharmacological Properties

1-(3,4-Dichlorophenyl)cyclobutanamine has been evaluated for several pharmacological properties:

- Antidepressant Activity : Studies indicate that compounds with similar structures have shown promise as antidepressants by influencing serotonin and norepinephrine levels.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Cytotoxicity : Evaluations have shown relatively low cytotoxicity, suggesting a favorable safety profile for further development.

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-(3,4-Dichlorophenyl)cyclobutanamine:

- Neurotransmitter Modulation : A study demonstrated that the compound could enhance serotonin receptor activity, leading to increased serotonin levels in the synaptic cleft. This effect was linked to potential antidepressant-like behavior in animal models.

- Cancer Research : In vitro studies indicated that 1-(3,4-Dichlorophenyl)cyclobutanamine might inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Inflammation Models : Animal models of inflammation showed that treatment with this compound reduced markers of inflammation significantly compared to control groups.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。